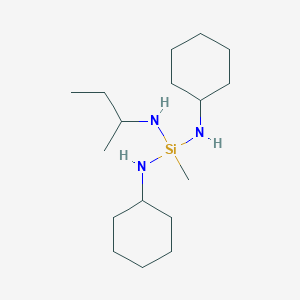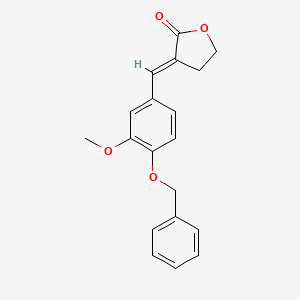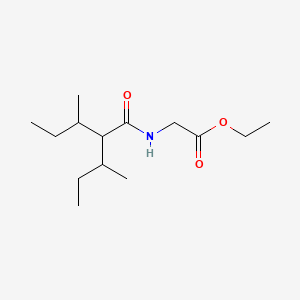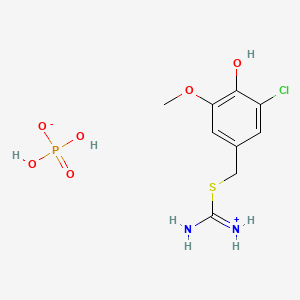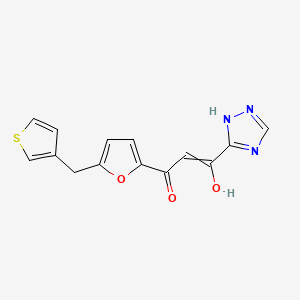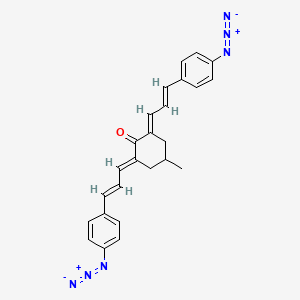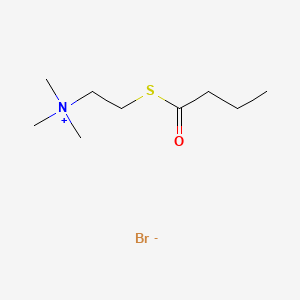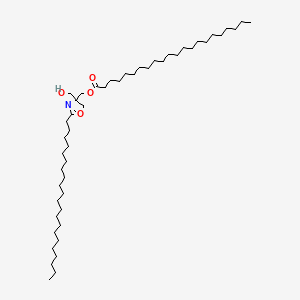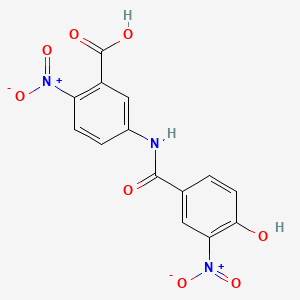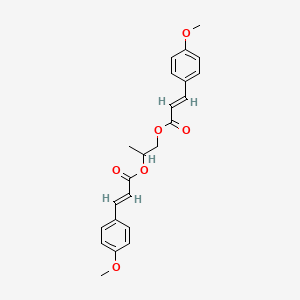
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is an organic compound with the molecular formula C23H24O6 and a molecular weight of 396.43306 g/mol . This compound is known for its unique structure, which includes two p-methoxycinnamate groups attached to a 1-methyl-1,2-ethanediyl backbone. It is often used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) typically involves the esterification of p-methoxycinnamic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or sodium methoxide.
Scientific Research Applications
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, its ester groups can undergo hydrolysis, releasing p-methoxycinnamic acid, which has known biological activities .
Comparison with Similar Compounds
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) can be compared with similar compounds such as:
p-Methoxycinnamic acid: A precursor in the synthesis of the compound, known for its antioxidant properties.
1,2-Ethanediol: A simple diol used in the synthesis, known for its use in antifreeze and as a building block in organic synthesis.
Other cinnamate esters: These compounds share similar structural features and are used in various applications, including UV filters in sunscreens.
Properties
CAS No. |
84625-55-8 |
|---|---|
Molecular Formula |
C23H24O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxypropyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H24O6/c1-17(29-23(25)15-9-19-6-12-21(27-3)13-7-19)16-28-22(24)14-8-18-4-10-20(26-2)11-5-18/h4-15,17H,16H2,1-3H3/b14-8+,15-9+ |
InChI Key |
HKNBZMRXMRPLMG-VOMDNODZSA-N |
Isomeric SMILES |
CC(COC(=O)/C=C/C1=CC=C(C=C1)OC)OC(=O)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(COC(=O)C=CC1=CC=C(C=C1)OC)OC(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


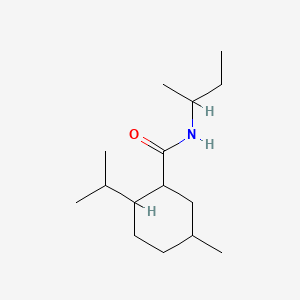
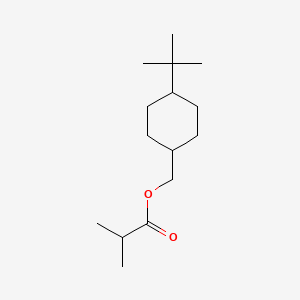

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)

